![molecular formula C15H23ClO2Si B6307113 1-(4-(((t-Butyldimethylsilyl)oxy)methyl)phenyl)-2-chloroethanone CAS No. 1859085-22-5](/img/structure/B6307113.png)
1-(4-(((t-Butyldimethylsilyl)oxy)methyl)phenyl)-2-chloroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(4-(((t-Butyldimethylsilyl)oxy)methyl)phenyl)-2-chloroethanone” is a complex organic molecule. It contains a t-Butyldimethylsilyl (TBDMS) group, which is commonly used in organic synthesis as a protecting group for alcohols . The compound also contains a phenyl ring and a chloroethanone group .
Synthesis Analysis
The synthesis of such a compound would likely involve the protection of an alcohol group with a TBDMS group. This is typically achieved by reacting the alcohol with tert-butyldimethylsilyl chloride in the presence of a base . The phenyl and chloroethanone groups could be introduced through further synthetic steps, although the exact procedures would depend on the specific requirements of the synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bulky TBDMS group attached to a phenyl ring via an oxygen atom. The chloroethanone group would be attached to the phenyl ring at the para position relative to the TBDMS group .Chemical Reactions Analysis
In terms of reactivity, the TBDMS group is relatively inert under neutral or basic conditions, but can be removed under acidic conditions or by treatment with fluoride ions . The chloroethanone group would be expected to show typical reactivity patterns of haloalkanes and ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the TBDMS group could increase its hydrophobicity and decrease its solubility in polar solvents . The compound’s boiling point, density, and refractive index would also be characteristic of its specific structure .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2-chloroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClO2Si/c1-15(2,3)19(4,5)18-11-12-6-8-13(9-7-12)14(17)10-16/h6-9H,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKRGMNZSTWZHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(((t-Butyldimethylsilyl)oxy)methyl)phenyl)-2-chloroethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.